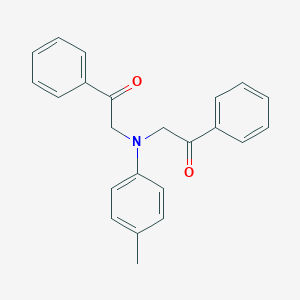
2-(4-Methyl-N-phenacylanilino)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] is a complex organic compound characterized by its unique structure, which includes a phenyl group and a methylphenyl imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] typically involves the reaction of 4-methylphenylamine with benzaldehyde under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is then further reacted with ethanone to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.
Aplicaciones Científicas De Investigación
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phenyl groups may interact with hydrophobic pockets in target molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: A simpler compound with a similar phenyl group but lacking the imine functionality.
Benzophenone: Contains two phenyl groups but does not have the imine group.
4-Methylacetophenone: Similar structure but with a methyl group instead of the imine group.
Uniqueness
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] is unique due to the presence of both phenyl and imine groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
113385-73-2 |
|---|---|
Fórmula molecular |
C23H21NO2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-(4-methyl-N-phenacylanilino)-1-phenylethanone |
InChI |
InChI=1S/C23H21NO2/c1-18-12-14-21(15-13-18)24(16-22(25)19-8-4-2-5-9-19)17-23(26)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
Clave InChI |
LJZFSRYVWJEHPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Sinónimos |
2,2'-(P-TOLYLAZANEDIYL)BIS(1-PHENYLETHANONE) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















